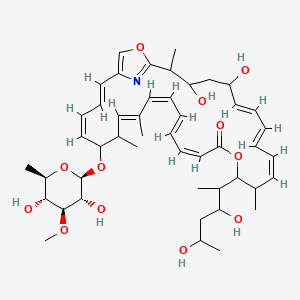

Chivosazole D

説明

However, extensive data is available for structurally and functionally related compounds within the chivosazole family, such as chivosazole F and chivosazole A, which are bioactive macrolides derived from the myxobacterium Sorangium cellulosum. These compounds exhibit potent actin-binding properties, disrupting cytoskeletal dynamics and demonstrating antimitotic activity .

特性

分子式 |

C47H67NO12 |

|---|---|

分子量 |

838 g/mol |

IUPAC名 |

(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-25-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |

InChI |

InChI=1S/C47H67NO12/c1-29-19-13-9-12-16-24-41(53)60-44(33(5)38(51)26-32(4)49)30(2)20-14-10-11-15-22-37(50)27-39(52)34(6)46-48-36(28-57-46)21-17-18-23-40(31(3)25-29)59-47-43(55)45(56-8)42(54)35(7)58-47/h9-25,28,30-35,37-40,42-45,47,49-52,54-55H,26-27H2,1-8H3/b11-10+,12-9+,19-13-,20-14-,21-17+,22-15+,23-18-,24-16-,29-25+/t30?,31?,32?,33?,34?,35-,37?,38?,39?,40?,42-,43-,44?,45+,47+/m1/s1 |

InChIキー |

HWGRMPUVMIHVLL-ZGHACMAFSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)O)C)O)OC)O |

正規SMILES |

CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)OC)O)C)O)O |

製品の起源 |

United States |

類似化合物との比較

Chivosazole F vs. Latrunculin A and Chondramide

Chivosazole F binds directly to actin, destabilizing filamentous actin (F-actin) and inhibiting polymerization. This mechanism overlaps partially with latrunculin A, which sequesters actin monomers (G-actin) to prevent polymerization. In contrast, chondramide stabilizes F-actin, opposing chivosazole F’s depolymerizing effects. Chemogenomic profiling in yeast and mammalian cells confirms distinct cellular responses between chivosazole F and chondramide .

Table 1: Mechanism of Action Comparison

Chivosazole A vs. Miuraenamide A and Jasplakinolide

Chivosazole A modulates actin’s protein-protein interactions (PPIs), inhibiting binding of cofilin, profilin, and gelsolin to G-actin. It induces non-physiological actin dimers, a behavior distinct from miuraenamide A and jasplakinolide, which stabilize F-actin and enhance polymerization. Transcriptomic analysis reveals divergent gene expression profiles: chivosazole A downregulates actin-remodeling pathways, while jasplakinolide upregulates stress-response genes .

Key Functional Differences :

Q & A

Q. How should researchers address potential biases in Chivosazole D studies?

- Methodological Answer : Implement blinding during data collection/analysis. Use negative controls (e.g., solvent-only treatments) to identify artifacts. Disclose funding sources and conflicts of interest. Validate key findings through independent replication labs .

Literature and Resource Guidance

Q. Which databases and search engines are recommended for accessing peer-reviewed studies on Chivosazole D?

Q. How can researchers critically evaluate the quality of existing literature on Chivosazole D?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。